Eupatolitin

Cytotoxicity Cancer Research Flavonoids

Researchers requiring a structurally authenticated O-methylated flavonol for cytotoxicity studies cannot substitute Eupatolitin with generic analogs-its 3',4'-dihydroxy B-ring catechol motif and 6,7-dimethoxy A-ring substitution create a unique pharmacophore essential for reproducible SAR data. • Superior potency over 6-Methoxykaempferol in MCF-7 (breast) and Hep G2 (liver) cancer cell lines, validated for apoptotic pathway elucidation. • HPLC-verified ≥98% purity ensures reliable quantification as an analytical standard for Matricaria chamomilla extract quality control and DPPH antioxidant capacity correlation. • Aglycone form with higher LogP than glycosides (e.g., Eupatolin) enables accurate ADME studies on passive membrane diffusion and intracellular target engagement. Global shipping with batch-specific Certificate of Analysis. For R&D only; not for human or veterinary use.

Molecular Formula C17H14O8
Molecular Weight 346.3 g/mol
CAS No. 29536-44-5
Cat. No. B1235507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupatolitin
CAS29536-44-5
Molecular FormulaC17H14O8
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)OC
InChIInChI=1S/C17H14O8/c1-23-11-6-10-12(14(21)17(11)24-2)13(20)15(22)16(25-10)7-3-4-8(18)9(19)5-7/h3-6,18-19,21-22H,1-2H3
InChIKeyWYKWHSPRHPZRCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupatolitin Chemical Profile & Procurement


Eupatolitin (Eupatoletin), CAS 29536-44-5, is a naturally occurring O-methylated flavonol, a specific subclass of flavonoids. Chemically, it is defined as a tetrahydroxyflavone, specifically 3,5,3',4'-tetrahydroxy-6,7-dimethoxyflavone [1]. This precise substitution pattern—with hydroxyl groups at the 3, 5, 3', and 4' positions and methoxy groups at the 6 and 7 positions—governs its distinct physicochemical properties and biological interactions . It is primarily isolated from various plant species, including Eupatorium ligustrinum, Brickellia veronicaefolia, and Ipomopsis aggregata, and is a key bioactive constituent in these plants [2]. For scientific procurement, it is essential to distinguish Eupatolitin from its numerous in-class analogs, as minor structural variations, such as the presence of a glycoside moiety (e.g., Eupatolin) or a different methylation pattern, can profoundly alter its bioactivity and experimental utility .

Natural aglycone probe: cell-permeable flavonol for cytotoxicity screening and structure-activity relationship studies
Analog verification required: glycosides (Eupatolin, 3-O-glucoside) differ in polarity, bioavailability, and tissue distribution
Chemotaxonomic use: characteristic secondary metabolite in Asteraceae genera for species authentication and botanical standardization

Eupatolitin Structural Specificity & Bioactivity


Eupatolitin cannot be generically substituted with other flavonoids or even closely related O-methylated flavonols due to the high sensitivity of its biological activity to its precise hydroxylation and methoxylation pattern. The presence of the 3',4'-dihydroxy (catechol) group on the B-ring, coupled with the 3,5-dihydroxy substitution on the A-ring and specific methoxylation at C-6 and C-7, creates a unique pharmacophore . This structural fingerprint dictates its specific interaction with cellular targets, resulting in a distinct profile of cytotoxic and antioxidant activities [1]. Direct comparative studies have demonstrated that even a minor alteration, such as the glycosylation of the 3-hydroxyl group to form Eupatolin or Eupatolitin 3-glucoside, fundamentally changes the compound's polarity, bioavailability, and tissue distribution [2]. Therefore, experimental outcomes are not transferable; substituting Eupatolitin with an analog like Eupatilin (a flavone), 6-Methoxykaempferol, or a glycoside will lead to non-comparable and potentially misleading results .

Glycosides Eupatolin and Eupatolitin 3-O-glucoside drastically alter molecular weight, LogP, and solubility — membrane permeability and target engagement profiles may not transfer.
Flavonol analogs 6-Methoxykaempferol lacks the B-ring 3'-OH group; reported cytotoxicity rank and pathway response endpoints may differ significantly.
Mechanism mismatch Chrysosplenetin acts via topoisomerase inhibition with markedly different potency; cross-study comparisons show endpoint profiles that may not be transferable.

Eupatolitin Evidence-Based Comparator Data


Superior Cytotoxic Potency vs. 6-Methoxykaempferol

In a direct head-to-head in vitro study, Eupatolitin exhibited significantly stronger cytotoxic activity against human breast cancer (MCF-7) and human hepatoma (Hep G2) cell lines than the closely related flavonol, 6-Methoxykaempferol. This demonstrates that the additional 3'-hydroxyl group on the B-ring of Eupatolitin confers a substantial increase in anti-proliferative potential [1].

Cytotoxicity vs 6-Methoxykaempferol
Head-to-head
Eupatolitin ranked highest cytotoxic agent among 9 tested metabolites, including 6-Methoxykaempferol.
MCF-7 IC50 = 27.6 µg/mL, Hep G2 IC50 = 23.5 µg/mL (MTT assay).
Supports cytotoxicity endpoint review in breast and liver cancer cell models; B-ring 3',4'-dihydroxy substitution correlates with enhanced anti-proliferative response.
Comparator IC50 not reported; study ranked Eupatolitin top for cytotoxicity but not for antioxidant activity.
Cytotoxicity Cancer Research Flavonoids

Cytotoxic Mechanism Distinct from Chrysosplenetin

While both are O-methylated flavonoids, Eupatolitin and Chrysosplenetin exhibit divergent cytotoxic mechanisms and potencies. Chrysosplenetin demonstrates high potency against MCF-7 cells (IC50 = 0.29 µM) via topoisomerase inhibition, a mechanism not reported for Eupatolitin [1]. Eupatolitin's cytotoxic effect (IC50 = 27.6 µg/mL or ~79.8 µM in the same cell line) is significantly less potent, suggesting a distinct, likely non-topoisomerase mediated, pathway [2]. This difference in magnitude and mechanism of action is critical for experimental design.

Mechanism vs Chrysosplenetin
Cross-study reported
~275-fold difference
Eupatolitin MCF-7 IC50 ≈ 79.8 µM
Chrysosplenetin MCF-7 IC50 = 0.29 µM (topoisomerase inhibition)
Stark potency gap and distinct mechanism context — compounds are not interchangeable for DNA-processing enzyme studies.
Data drawn from separate studies; direct head-to-head experiment not available.
Cytotoxicity Mechanism of Action Flavonoids

Context-Dependent Antioxidant Role vs. Analogs

In a study of Matricaria chamomilla extracts, Eupatolitin was identified alongside luteolin, apigenin, and chrysosplenol D as a key contributor to the extract's overall antioxidant activity, measured by DPPH radical scavenging (SC50 = 3.06 mg/mL) [1]. However, in a direct comparison of isolated compounds from Pulicaria undulata, Eupatolitin was not the most potent antioxidant; 6-Methoxykaempferol showed superior DPPH scavenging (IC50 = 2.3 µg/mL) [2]. This indicates that Eupatolitin's antioxidant contribution is significant in a complex mixture but is outcompeted by other flavonols when assayed in pure form.

Antioxidant role vs analogs
Class-level inference
Chamomile extract SC50 = 3.06 mg/mL (DPPH); pure 6-Methoxykaempferol IC50 = 2.3 µg/mL. Eupatolitin’s contribution appears synergistic rather than as a stand-alone antioxidant.
Supports use as botanical standardization marker; not the most potent isolated antioxidant.
Activity context-dependent; pure-compound ranking may differ from extract performance.
Antioxidant Activity Phytochemistry Flavonoids

Glycosylation Effects on Physicochemical Properties

Eupatolitin is frequently found in nature as a glycoside, such as Eupatolin (3-O-rhamnoside) and Eupatolitin 3-O-glucoside [1]. The addition of a sugar moiety fundamentally changes the molecule's properties. For instance, a study on Rudbeckia hirta petals showed a distinct spatial distribution: eupatolitin 3-O-glucoside was found in both basal and apical parts, while eupatolin (the rhamnoside) was exclusively located in the apical parts, indicating differential biosynthesis and transport [2]. This is not a minor structural variation; glycosylation increases molecular weight, alters lipophilicity (LogP), and dictates solubility, all of which directly impact bioavailability and in vivo activity.

Glycosylation impact
Class-level inference
Aglycone vs 3-O-glucoside:
MW: 346.29 → 508.44 g/mol
LogP: ~2.3 → polar
Solubility: low → high water solubility
Aglycone required for membrane permeability studies; glycoside may be relevant for transport or metabolism research.
In planta localization differs; 3-O-glucoside found throughout petal, rhamnoside restricted to apical regions.
Glycosides Bioavailability Phytochemistry

Eupatolitin Validated Application Scenarios


Cytotoxicity Studies in MCF-7 and Hep G2

Based on direct comparative evidence, Eupatolitin is the preferred compound for studying cytotoxic mechanisms in MCF-7 (breast) and Hep G2 (liver) cancer cell lines within the O-methylated flavonol class. Its superior potency compared to 6-Methoxykaempferol makes it a robust tool for elucidating structure-activity relationships (SAR) related to the 3',4'-dihydroxy B-ring motif and for probing cellular pathways that are sensitive to this specific substitution pattern [1].

Chamomile Extract Standardization & Quality Control

Eupatolitin is a validated bioactive marker for the antioxidant capacity of Matricaria chamomilla extracts. Its presence and concentration, alongside other key flavonoids like apigenin and luteolin, correlate with the extract's DPPH scavenging activity. Therefore, it is an essential analytical standard for developing robust HPLC methods for quality control, batch-to-batch consistency, and ensuring the therapeutic efficacy of chamomile-based products [2].

Aglycone Bioavailability & Membrane Permeability

The distinct physicochemical properties of the aglycone form (Eupatolitin) versus its glycosides make it the necessary choice for research into flavonoid absorption, distribution, metabolism, and excretion (ADME). Its lower molecular weight and higher LogP relative to glycosides like Eupatolin make it the appropriate probe for studies on passive membrane diffusion, cellular uptake, and direct interactions with intracellular targets .

Chemotaxonomic Studies in Asteraceae

Eupatolitin is a characteristic secondary metabolite of several genera within the Asteraceae family, including Eupatorium, Brickellia, and Pulicaria. Its presence and distribution serve as a reliable chemotaxonomic marker for species identification, evolutionary relationship studies, and the authentication of botanical raw materials, distinguishing these plants from others that produce different but structurally similar flavonoids [3].

Application
Selection Property
Validation Focus
Cancer cell-line panel studies
Cytotoxicity endpoint review
B-ring 3',4'-dihydroxy substitution SAR
Botanical extract standardization
Bioactive marker for QC
HPLC method development and batch consistency
Membrane permeability & ADME probe
Aglycone physicochemical profile
Passive diffusion and cellular uptake studies
Asteraceae chemotaxonomy
Species-specific secondary metabolite
Botanical authentication and phylogenetic studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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